2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine
Description
2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpyrazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,6-9)7-4-5-10-11(7)3/h4-5H,6,9H2,1-3H3 |
InChI Key |
INBFCYNLYIVARN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC=NN1C |
Origin of Product |
United States |
Preparation Methods
Comparative Data Table of Preparation Routes
| Preparation Method | Key Steps | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | Alkylation of pyrazole ring | Base (NaH, K2CO3), DMF/DMSO, alkyl halide | Simple, selective | Risk of over-alkylation |
| Reductive Amination | Imine formation + reduction | Aldehyde + amine, NaBH4 or LiAlH4, MeOH | High yield, mild conditions | Requires aldehyde precursor |
| Multi-step Pyrazole Synthesis | Cyclization, methylation, amination | Hydrazine + diketone, methyl iodide, amine source | Versatile for analogs | Multi-step, time-consuming |
| Continuous Flow Process | Optimized reductive amination | Controlled flow reactor, optimized temp | Scalable, reproducible | Requires specialized equipment |
Research Results and Reaction Analysis
- The reductive amination approach has demonstrated yields typically in the range of 70–85% with high purity when using sodium borohydride as the reducing agent under controlled temperature (0–25 °C).
- Alkylation reactions require careful stoichiometric control to prevent dialkylation or polymerization side reactions.
- Continuous flow synthesis has been reported to improve reaction times from hours to minutes, with enhanced safety profiles due to better heat and mass transfer.
- The compound's pyrazole ring is stable under the reaction conditions used, allowing selective functionalization at the amine side chain without ring degradation.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-carbaldehyde
- 3,5-dimethyl-1H-pyrazole
- 2-(1H-pyrazol-5-yl)ethanamine
Uniqueness
2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine, also known by its CAS number 1517288-33-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on antimicrobial, antifungal, and enzyme inhibition activities.
- Molecular Formula : C₈H₁₅N₃
- Molecular Weight : 153.22 g/mol
- CAS Number : 1517288-33-3
- MDL Number : MFCD24025550
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine.
In Vitro Studies
-
Minimum Inhibitory Concentration (MIC) :
- The compound exhibits significant antimicrobial activity against various pathogens with MIC values reported as low as 0.22 to 0.25 μg/mL for certain derivatives in related studies .
- Specifically, derivatives of pyrazole showed promising results against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
- Biofilm Inhibition :
Antifungal Activity
The antifungal properties of 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine have also been explored:
- Fungal Pathogens :
- Genotoxicity Assessment :
Enzyme Inhibition Activity
The compound's ability to inhibit specific enzymes has been investigated:
- Alpha-Amylase Inhibition :
Case Studies and Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
